4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid
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Overview
Description
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid is a complex organic compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as bromine or chlorine can be used for halogenation of the aromatic ring.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amine, while coupling reactions can produce various substituted aromatic compounds.
Scientific Research Applications
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid: Features a benzoic acid core with a Boc-protected amino group.
N-Boc-phenylalanine: Similar structure but with an amino acid backbone.
Boc-protected aniline derivatives: Various compounds with Boc-protected amino groups attached to aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for versatile applications in synthesis and research. Its stability and reactivity make it a valuable intermediate in the preparation of more complex molecules.
Properties
CAS No. |
209785-17-1 |
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Molecular Formula |
C19H20N2O5 |
Molecular Weight |
356.4 |
Purity |
0 |
Origin of Product |
United States |
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